ABT-199 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

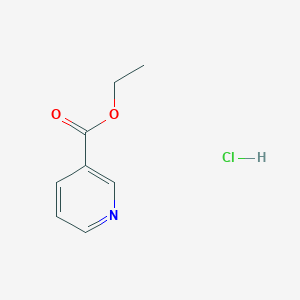

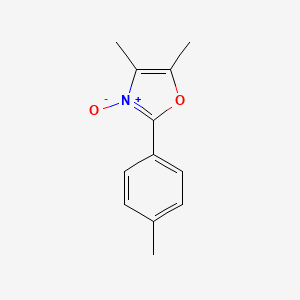

ABT-199 hydrochloride, also known as venetoclax, is a highly potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This compound is primarily used in the treatment of hematological malignancies, such as chronic lymphocytic leukemia and acute myeloid leukemia. By targeting the BCL-2 protein, this compound induces apoptosis in cancer cells, thereby inhibiting tumor growth .

Preparation Methods

The synthesis of ABT-199 hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of crystalline ABT-199 nanosuspensions stabilized by sodium deoxycholate and copovidone, followed by wet ball milling . Industrial production methods often involve vacuum drum drying or spray drying to transform the nanosuspensions into redispersible drug products .

Chemical Reactions Analysis

ABT-199 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include doxorubicin, l-asparaginase, and dexamethasone . The major products formed from these reactions are typically related to the inhibition of the BCL-2 protein, leading to apoptosis in cancer cells .

Scientific Research Applications

ABT-199 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of apoptosis and the role of BCL-2 in cancer cell survival . In biology, it is employed to investigate the interactions between proapoptotic and prosurvival proteins . In medicine, this compound is used as a therapeutic agent for treating hematological malignancies, such as chronic lymphocytic leukemia and acute myeloid leukemia .

Mechanism of Action

The mechanism of action of ABT-199 hydrochloride involves the selective inhibition of the BCL-2 protein, which is a key regulator of apoptosis. By binding to the BCL-2 protein, this compound disrupts its interaction with proapoptotic proteins, such as BCL-2-associated X protein and BCL-2 antagonist/killer 1 . This disruption shifts the balance towards apoptosis, leading to the death of cancer cells . The molecular targets and pathways involved in this process include the intrinsic apoptotic pathway and the regulation of BCL-2 family proteins .

Comparison with Similar Compounds

ABT-199 hydrochloride is unique in its high selectivity and potency as a BCL-2 inhibitor. Similar compounds include navitoclax, which inhibits both BCL-2 and BCL-2-like 1 (BCL-XL) proteins . navitoclax is associated with on-target thrombocytopenia, limiting its efficacy . Other similar compounds include triptolide, which, when combined with this compound, shows enhanced efficacy against acute myeloid leukemia by modulating BCL-2 family proteins . The uniqueness of this compound lies in its ability to selectively inhibit BCL-2 while sparing platelets, making it a promising therapeutic agent for hematological malignancies .

Properties

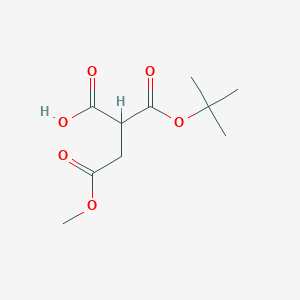

Molecular Formula |

C45H51Cl2N7O7S |

|---|---|

Molecular Weight |

904.9 g/mol |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide;hydrochloride |

InChI |

InChI=1S/C45H50ClN7O7S.ClH/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30;/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54);1H |

InChI Key |

KZBWSKPPRSQXEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)